1,4-bis(benzenesulfonyl)-N-(2,5-dichlorophenyl)piperazine-2-carboxamide
Overview
Description
1,4-bis(benzenesulfonyl)-N-(2,5-dichlorophenyl)piperazine-2-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(benzenesulfonyl)-N-(2,5-dichlorophenyl)piperazine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of Piperazine Core: Starting with piperazine, the core structure is modified through various substitution reactions.
Introduction of Benzenesulfonyl Groups: Benzenesulfonyl chloride can be reacted with the piperazine derivative under basic conditions to introduce the benzenesulfonyl groups.
Attachment of Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(benzenesulfonyl)-N-(2,5-dichlorophenyl)piperazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the benzenesulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperazine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-bis(benzenesulfonyl)-N-(2,5-dichlorophenyl)piperazine-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,4-bis(benzenesulfonyl)piperazine: Lacks the dichlorophenyl and carboxamide groups.
N-(2,5-dichlorophenyl)piperazine: Lacks the benzenesulfonyl and carboxamide groups.
1,4-bis(benzenesulfonyl)-N-phenylpiperazine-2-carboxamide: Similar structure but without the dichlorophenyl substitution.
Uniqueness
1,4-bis(benzenesulfonyl)-N-(2,5-dichlorophenyl)piperazine-2-carboxamide is unique due to the combination of its functional groups, which might confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(2,5-dichlorophenyl)piperazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O5S2/c24-17-11-12-20(25)21(15-17)26-23(29)22-16-27(34(30,31)18-7-3-1-4-8-18)13-14-28(22)35(32,33)19-9-5-2-6-10-19/h1-12,15,22H,13-14,16H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXZVGQUXUQKFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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